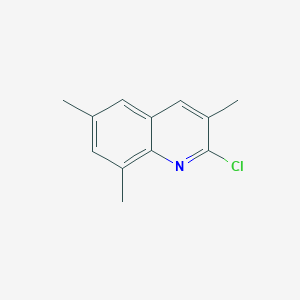

2-Chloro-3,6,8-trimethylquinoline

Description

Overview of Quinoline (B57606) Derivatives in Synthetic Organic Chemistry

Quinoline, first isolated from coal tar in 1834, is a colorless, hygroscopic liquid that serves as a crucial building block in the synthesis of more complex chemicals. noveltyjournals.com The quinoline nucleus is a key feature in many natural products, particularly alkaloids like quinine, and is considered a "privileged scaffold" in medicinal chemistry. ijpsjournal.comresearchgate.net This designation stems from its ability to form the structural basis for numerous synthetic compounds with a wide spectrum of pharmacological activities. orientjchem.orgjetir.org The chemical nature of quinoline allows it to undergo both electrophilic and nucleophilic substitution reactions, making it a versatile platform for synthetic chemists to build upon. noveltyjournals.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and functional materials. researchgate.netontosight.ai

The Unique Role of Trimethylquinoline Scaffolds in Organic Synthesis

The introduction of methyl groups to the quinoline core, creating trimethylquinoline scaffolds, significantly influences the molecule's steric and electronic properties. These methyl groups can direct further chemical reactions and are instrumental in creating more complex, functionalized quinoline derivatives. For example, 2,4,8-trimethylquinoline (B92759) serves as a precursor for various functionalized quinolines where the methyl groups can be modified to create derivatives with specific properties. The synthesis of such scaffolds can be achieved through classic methods like the Skraup reaction or the Combes quinoline synthesis, which involve the condensation of substituted anilines with carbonyl compounds. These scaffolds are essentially pre-designed templates that allow chemists to systematically build libraries of compounds for various applications. nih.govmdpi.com

Specific Context of Halogenated Trimethylquinolines

The addition of a halogen, such as chlorine, to a trimethylquinoline scaffold introduces a reactive site for further chemical transformations. The chlorine atom, particularly at the 2-position of the quinoline ring, is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. ontosight.ainih.gov This reactivity is a cornerstone of their utility in synthetic chemistry. For instance, the chlorine atom in 2-chloroquinolines can be displaced by amines, thiols, or other nucleophiles to generate a diverse array of substituted quinolines. nih.govmdpi.com This strategic placement of a halogen atom on the trimethylquinoline framework provides a powerful tool for chemists to fine-tune the properties of the final molecule and to construct complex molecular architectures. nih.gov

Research Scope and Objectives for 2-Chloro-3,6,8-trimethylquinoline

The specific compound, this compound, represents a confluence of the structural features discussed: a trimethylated quinoline core with a reactive chlorine atom. Research on this particular molecule and its close analogs focuses on leveraging the reactivity of the 2-chloro substituent for the synthesis of novel compounds. A primary method for synthesizing the precursor, a 2-chloro-quinoline-3-carboxaldehyde, is the Vilsmeier-Haack reaction, which reacts an acetanilide (B955) with a formylating agent. nih.govresearchgate.net Subsequent reactions can then modify the aldehyde and chloro groups. For example, the aldehyde can be reduced to an alcohol, as demonstrated in the synthesis of 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. nih.gov The overarching objective in studying compounds like this compound is to explore its potential as an intermediate in the creation of more complex, polycyclic, and potentially bioactive heterocyclic systems. researchgate.net

Chemical and Physical Properties of this compound

| Property | Data |

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.68 g/mol |

| CAS Number | 948290-53-7 |

This data is compiled from reference scbt.com.

Synthetic Pathways

The synthesis of this compound and related structures often begins with appropriately substituted acetanilides. A common and effective method for creating the core 2-chloroquinoline-3-carbaldehyde (B1585622) structure is the Vilsmeier-Haack reaction. nih.govresearchgate.net This process involves treating an acetanilide with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide), which results in formylation and cyclization to form the chloroquinoline aldehyde. researchgate.net

For a trimethyl-substituted analog, the starting material would be N-(3,5-dimethylphenyl)acetamide. The reaction proceeds through the formation of an N-(α-chlorovinyl)aniline intermediate, which is then diformylated and cyclized to yield the 2-chloro-quinoline-3-carbaldehyde skeleton. researchgate.net The methyl groups from the initial aniline (B41778) derivative would be positioned at the 6 and 8 positions of the resulting quinoline ring. A subsequent reaction would be required to add the methyl group at the 3-position, or a different synthetic strategy would be employed.

Once the 2-chloro-3-formylquinoline scaffold is obtained, the chlorine atom at the 2-position becomes a key site for synthetic manipulation. It can be readily displaced by various nucleophiles. For example, heating 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) with amines leads to nucleophilic substitution at the 4-position, a reaction pathway that is analogous for 2-chloroquinolines. Similarly, reactions with thiourea (B124793) can be used to replace the chlorine atom. mdpi.com These reactions highlight the synthetic versatility endowed by the chloro substituent.

Structure

2D Structure

3D Structure

Properties

CAS No. |

948290-53-7 |

|---|---|

Molecular Formula |

C12H12ClN |

Molecular Weight |

205.68 g/mol |

IUPAC Name |

2-chloro-3,6,8-trimethylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-7-4-8(2)11-10(5-7)6-9(3)12(13)14-11/h4-6H,1-3H3 |

InChI Key |

APSLBONHRXJFMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3,6,8 Trimethylquinoline and Analogous Halogenated Quinoline Derivatives

Strategies for Quinoline (B57606) Ring Formation with Methyl Substituents

Classical and Contemporary Approaches to Substituted Quinoline Synthesis

The synthesis of the quinoline ring is a well-established field in organic chemistry, with several classical methods still in wide use. These are often complemented by modern, catalytic approaches that offer milder conditions and broader functional group tolerance. nih.gov

Classical Syntheses:

Combes Synthesis : This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgdrugfuture.com To achieve the 6,8-dimethyl substitution pattern on the benzene (B151609) portion of the quinoline ring, 2,4-dimethylaniline would be the logical starting material. The reaction with an appropriate β-diketone would then form the pyridine (B92270) ring.

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with an aniline under acidic conditions. nih.govwikipedia.orgsynarchive.com For the target molecule, 2,4-dimethylaniline could react with an α,β-unsaturated carbonyl compound that provides the C-3 methyl group.

Friedländer Synthesis : This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). alfa-chemistry.comresearchgate.netorganic-chemistry.orgwikipedia.org For instance, 2-amino-3,5-dimethylacetophenone could react with a compound like propionaldehyde to form the 3,6,8-trimethylquinoline ring. The reaction is typically catalyzed by acids or bases. wikipedia.org

Contemporary Syntheses: Modern synthetic chemistry has introduced a range of new methods for quinoline synthesis, often relying on transition-metal catalysis. These reactions can proceed under milder conditions and offer alternative pathways for constructing the quinoline core.

Transition Metal-Catalyzed C-H Activation : These methods involve the activation of C-H bonds to form C-C or C-N bonds, leading to the annulation of the quinoline ring. nih.govacs.orgacs.org For example, rhodium-catalyzed C-H activation can be used for the functionalization and synthesis of quinoline derivatives. acs.orgresearchgate.net

| Synthetic Method | Key Reactants | Typical Conditions | Notes on Substitution |

|---|---|---|---|

| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | Substituents on the aniline determine the pattern on the benzene ring. wikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted acid | An offshoot of the Skraup reaction, useful for 2- and/or 4-substituted quinolines. nih.goviipseries.org |

| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or base catalysis | A very direct method for producing polysubstituted quinolines. organic-chemistry.orgbenthamdirect.com |

Regioselective Installation of Methyl Groups on the Quinoline Core

Achieving the specific 3,6,8-trimethyl substitution pattern is a challenge of regioselectivity. The placement of these groups is typically predetermined by the choice of starting materials in classical syntheses or can be achieved through late-stage functionalization in contemporary methods.

The most direct strategy is to embed the desired substitution pattern into the precursors. For example, using 2,4,6-trimethylaniline as the starting aniline in a reaction like the Doebner-von Miller synthesis would regioselectively place methyl groups at the 6- and 8-positions of the resulting quinoline. wikipedia.org The third methyl group, at the C-3 position, would be introduced by the α,β-unsaturated carbonyl component.

Alternatively, modern C-H activation and functionalization techniques offer pathways to introduce methyl groups onto a pre-formed quinoline core. nih.gov Transition metals like rhodium and palladium can catalyze the methylation of specific C-H bonds, often directed by a coordinating group on the quinoline, such as an N-oxide. researchgate.netrsc.org For instance, rhodium(III)-catalyzed C(sp³)–H alkylation has been demonstrated for 8-methylquinolines, showcasing the potential for regioselective functionalization. nih.govresearchgate.net

Introduction of the Chloro-Functionality at C-2

Once the 3,6,8-trimethylquinoline core is assembled, the next critical step is the introduction of a chlorine atom at the C-2 position. This is most commonly achieved by converting the corresponding 2-hydroxyquinoline (which exists predominantly in its lactam form, 2-quinolone) into the 2-chloro derivative.

Direct Chlorination Strategies for Quinoline Systems

Direct chlorination of a pre-formed quinoline ring at the C-2 position is challenging. However, a highly effective and widely used strategy involves the conversion of a 2-quinolone intermediate. The 3,6,8-trimethyl-2-quinolone can be synthesized via methods like the Conrad-Limpach synthesis and then subjected to a deoxychlorination reaction.

The most common reagents for this transformation are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). indianchemicalsociety.comresearchgate.net The reaction involves heating the 2-quinolone with an excess of POCl₃, sometimes with PCl₅ added to enhance reactivity. indianchemicalsociety.comnih.gov This process effectively replaces the carbonyl oxygen with a chlorine atom.

Another powerful method that combines ring formation and chlorination is the Vilsmeier-Haack reaction . chemijournal.comijpcbs.comchemijournal.com Treating a substituted acetanilide (B955) with the Vilsmeier reagent (a mixture of POCl₃ and dimethylformamide) can lead directly to the formation of a 2-chloro-3-formylquinoline. chemijournal.comnih.govresearchgate.netresearchgate.net This approach simultaneously builds the pyridine ring and installs the chloro group at C-2 and a formyl group at C-3. The formyl group could then potentially be reduced to the required methyl group in a subsequent step.

| Chlorination Method | Substrate | Reagent(s) | Typical Product |

|---|---|---|---|

| Deoxychlorination | 2-Quinolone | POCl₃ / PCl₅ | 2-Chloroquinoline (B121035) |

| Vilsmeier-Haack Reaction | Acetanilide | POCl₃ + DMF | 2-Chloro-3-formylquinoline |

| From 2-Vinylanilines | 2-Vinylaniline | Diphosgene in Acetonitrile | 2-Chloroquinoline nih.gov |

Halogen Exchange Reactions in Quinoline Chemistry

Halogen exchange in this context primarily refers to the conversion of the 2-quinolone tautomer of 2-hydroxyquinoline to 2-chloroquinoline. The mechanism involves the oxygen of the quinolone acting as a nucleophile, attacking the phosphorus of the chlorinating agent (e.g., POCl₃). This forms a phosphorylated intermediate, which is a good leaving group. Subsequent nucleophilic attack by a chloride ion at the C-2 position displaces the phosphate group, yielding the 2-chloroquinoline product. nih.govacsgcipr.org While direct exchange of other halogens (e.g., bromine for chlorine) is possible, the route from the readily accessible 2-quinolones is synthetically more prevalent and efficient for installing the C-2 chloro substituent.

Multi-Component and Cascade Reaction Sequences for Substituted Quinolines

To improve synthetic efficiency, multi-component reactions (MCRs) and cascade sequences have been developed to construct complex quinoline structures in a single pot. beilstein-journals.org These reactions combine three or more starting materials, minimizing purification steps and saving resources.

Several MCRs can be envisioned for the synthesis of halogenated quinolines. For instance, a three-component reaction between 2-chloro-3-formylquinolines, an active methylene compound, and an amine can be used to build more complex hybrid molecules. nih.gov While this example starts with a pre-formed chloroquinoline, other MCRs build the quinoline ring itself. A one-pot, four-component reaction has been reported for the synthesis of 4-(2-chloroquinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, demonstrating the power of MCRs to rapidly generate complexity around a 2-chloroquinoline core. researchgate.net These strategies offer a convergent and atom-economical approach to libraries of substituted quinolines, including halogenated analogues.

Modern Synthetic Enhancements in Quinoline Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient, rapid, and environmentally benign methods for the synthesis of quinoline derivatives. These modern techniques often offer significant advantages over classical methods in terms of reaction times, yields, and substrate scope. This section explores two such significant enhancements: microwave-assisted synthesis and the use of catalysts in the synthesis of halogenated quinolines and their analogues.

Microwave-Assisted Synthesis of Halogenated Quinolines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netbohrium.comresearchgate.net This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, often leading to a dramatic reduction in reaction times, from hours to minutes, and an improvement in product yields. researchgate.netmdpi.com

The application of microwave irradiation has been particularly beneficial in the synthesis of halogenated quinolines. For instance, a microwave-based methodology has been developed for the reaction of 2-aminophenylketones with cyclic ketones to form the quinoline scaffold. nih.gov This modified Friedländer synthesis, when conducted with acetic acid as both solvent and catalyst under microwave irradiation at 160 °C, achieves the desired quinoline in just 5 minutes with excellent yields. nih.gov This is a significant improvement over the conventional method which takes several days and results in poor yields. nih.gov

Furthermore, microwave-assisted protocols have been successfully employed in the synthesis of various substituted quinoline derivatives. For example, the Vilsmeier–Haack formylation of acetanilides using dimethylformamide and phosphoryl chloride under microwave irradiation is a key step in the synthesis of 2-chloroquinoline-3-carbaldehydes. nih.gov Similarly, the synthesis of quinoline-fused 1,4-benzodiazepines from 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines has been achieved with excellent isolated yields (92–97%) in a microwave reactor at 80 °C. nih.gov In contrast, the conventional heating method for this reaction resulted in lower yields of 62–65%. nih.gov

The advantages of microwave-assisted synthesis in preparing halogenated quinolines and related heterocyclic systems are summarized in the table below.

| Reaction Type | Reactants | Conditions | Reaction Time | Yield |

| Friedländer Synthesis | 2-Aminophenylketones, Cyclic Ketones | Acetic Acid, 160 °C, Microwave | 5 minutes | Excellent |

| Vilsmeier–Haack Formylation | Acetanilides, DMF, POCl₃ | Microwave | Not Specified | Not Specified |

| Benzodiazepine Formation | 3-Bromomethyl-2-chloro-quinolines | 80 °C, Microwave | Not Specified | 92–97% |

| Benzodiazepine Formation | 3-Bromomethyl-2-chloro-quinolines | Conventional Heating | Not Specified | 62–65% |

Catalyst-Mediated Syntheses for Related Quinoline Derivatives

The use of catalysts is another cornerstone of modern organic synthesis, offering pathways to new molecules and improving the efficiency of known transformations. In the context of quinoline synthesis, various catalytic systems have been developed to facilitate the construction of the quinoline core and its derivatives.

Transition-metal catalysts have proven to be particularly versatile in the synthesis of polysubstituted quinoline derivatives. ias.ac.in These catalysts can enable a variety of coupling and cyclization reactions that are otherwise difficult to achieve. For example, a Co(III)-catalyzed cyclization of acetophenone and aniline has been reported to produce various quinoline skeletons with broad functional group tolerance and in high yields. mdpi.com Another notable example is the ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles, which provides a convenient one-pot synthesis of quinolines and quinazolines under mild conditions. mdpi.com

Nanocatalysts are also gaining prominence in quinoline synthesis due to their high surface area and unique reactivity. nih.gov For instance, a newly developed nanocatalyst has been used for the synthesis of quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones via the Friedländer protocol, affording good to high yields (68–96%). nih.gov Another example involves the use of a Fe3O4@SiO2-Ag nanocatalyst in a three-component coupling reaction of an aldehyde, an amine, and 1,3-indanedione to synthesize quinoline derivatives. nanomaterchem.com This heterogeneous catalyst can be easily recovered and reused for multiple reaction cycles with only a slight decrease in activity. nanomaterchem.com

Zeolite-based catalysts have also been explored for the synthesis of quinoline compounds. rsc.org In one study, the synthesis of quinolines from aniline and C1–C4 alcohols was conducted under gas-phase reaction conditions over a series of zeolite-based catalysts. rsc.org The performance of the catalyst was found to be positively related to the relative content of Lewis acid sites. rsc.org

The following table provides a summary of different catalyst systems used in the synthesis of quinoline derivatives.

| Catalyst Type | Specific Catalyst | Reactants | Product | Key Advantages |

| Transition Metal | Co(III) | Acetophenone, Aniline | Substituted Quinolines | Broad functional group tolerance, high yields |

| Transition Metal | Ligand-free Cobalt | 2-Aminoaryl alcohols, Ketones/Nitriles | Quinolines, Quinazolines | One-pot synthesis, mild conditions |

| Nanocatalyst | Not specified | α-Methylene ketones, 2-Aminoaryl ketones | Substituted Quinolines | Good to high yields (68–96%) |

| Nanocatalyst | Fe3O4@SiO2-Ag | Aldehyde, Amine, 1,3-Indanedione | Quinoline Derivatives | Recyclable catalyst, mild reaction conditions |

| Zeolite-based | ZnCl₂/Ni-USY-acid | Aniline, C1–C4 alcohols | Quinolines | Gas-phase reaction, relates catalyst acidity to yield |

Reactivity and Mechanistic Investigations of 2 Chloro 3,6,8 Trimethylquinoline

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The C-2 position of the quinoline (B57606) ring is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent electronic property makes the chloro substituent at this position susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

Exploration of Diverse Nucleophiles with Halogenated Quinolines

The chlorine atom at the C-2 position of 2-chloroquinolines serves as a versatile leaving group, enabling the introduction of a wide array of functional groups. Research on analogous 2-chloroquinoline (B121035) systems has demonstrated successful substitution reactions with a range of nucleophiles. These reactions provide a strong precedent for the expected reactivity of 2-chloro-3,6,8-trimethylquinoline.

A variety of nucleophiles, including amines, thiols, and alkoxides, have been shown to displace the C-2 chloro group in related quinoline structures. For instance, reactions with primary and secondary amines lead to the formation of 2-aminoquinoline (B145021) derivatives. Similarly, treatment with thiols or their corresponding thiolates yields 2-thioquinolines, while alkoxides provide access to 2-alkoxyquinolines. The reaction of 2-chloroquinolines with hydrazine (B178648) has also been reported, affording 2-hydrazinylquinolines, which are valuable intermediates for the synthesis of fused heterocyclic systems.

The following table summarizes the types of nucleophiles that have been successfully employed in reactions with 2-chloroquinolines and the expected products upon reaction with this compound.

| Nucleophile | Reagent Example | Expected Product with this compound |

| Nitrogen Nucleophiles | ||

| Primary Amines | Aniline (B41778) | N-phenyl-3,6,8-trimethylquinolin-2-amine |

| Secondary Amines | Morpholine | 2-(3,6,8-trimethylquinolin-2-yl)morpholine |

| Hydrazine | Hydrazine hydrate | 2-hydrazinyl-3,6,8-trimethylquinoline |

| Azide | Sodium azide | 2-azido-3,6,8-trimethylquinoline |

| Oxygen Nucleophiles | ||

| Alkoxides | Sodium methoxide | 2-methoxy-3,6,8-trimethylquinoline |

| Hydroxide | Sodium hydroxide | 3,6,8-trimethylquinolin-2(1H)-one |

| Sulfur Nucleophiles | ||

| Thiols | Thiophenol | 2-(phenylthio)-3,6,8-trimethylquinoline |

| Thiourea (B124793) | Thiourea | 3,6,8-trimethylquinoline-2(1H)-thione |

| Carbon Nucleophiles | ||

| Cyanide | Sodium cyanide | 3,6,8-trimethylquinoline-2-carbonitrile |

| Organometallics | Grignard reagents | 2-alkyl/aryl-3,6,8-trimethylquinoline |

Reaction Kinetics and Mechanistic Pathways of Substitution

The nucleophilic substitution at the C-2 position of 2-chloroquinolines generally proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. mdpi.comlibretexts.org This two-step process is a cornerstone of aromatic chemistry. msu.edu

The reaction is typically second-order, with the rate being dependent on the concentration of both the 2-chloroquinoline substrate and the nucleophile. libretexts.org The mechanism involves the initial attack of the nucleophile on the electron-deficient C-2 carbon, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. utexas.edu This intermediate is characterized by the temporary loss of aromaticity in the heterocyclic ring. The rate of this step is influenced by the nucleophilicity of the attacking species and the electronic properties of the quinoline ring. The presence of electron-withdrawing groups on the ring can stabilize the negative charge in the Meisenheimer complex, thereby accelerating the reaction. Conversely, electron-donating groups may slow it down. In the case of this compound, the methyl groups are electron-donating, which might slightly decrease the reactivity compared to an unsubstituted 2-chloroquinoline.

Electrophilic Aromatic Substitution on the Trimethylated Benzene (B151609) Ring of the Quinoline System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of quinoline, the benzene ring is more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. quimicaorganica.orglibretexts.org Therefore, electrophilic substitution on this compound is expected to occur on the carbocyclic ring.

The positions most favorable for electrophilic attack on the quinoline nucleus are C-5 and C-8, as the resulting cationic intermediates (arenium ions) are more stabilized by resonance. quimicaorganica.orglibretexts.orgreddit.com The directing effects of the substituents already present on the benzene ring play a crucial role in determining the regioselectivity of the substitution. In this compound, the C-6 and C-8 positions are occupied by methyl groups. Methyl groups are activating and ortho-, para-directing.

Considering the directing effects of the existing methyl groups and the inherent reactivity of the quinoline ring, the likely positions for further electrophilic substitution on the benzene ring of this compound are C-5 and C-7. The C-8 position is already substituted. The C-5 position is ortho to the C-6 methyl group and is also an inherently favored position for electrophilic attack on the quinoline ring. The C-7 position is ortho to both the C-6 and C-8 methyl groups. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and the reaction conditions.

The following table outlines the expected directing effects for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3,6,8-trimethyl-5-nitroquinoline and/or 2-Chloro-3,6,8-trimethyl-7-nitroquinoline |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-chloro-3,6,8-trimethylquinoline and/or 7-Bromo-2-chloro-3,6,8-trimethylquinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 5-Alkyl-2-chloro-3,6,8-trimethylquinoline and/or 7-Alkyl-2-chloro-3,6,8-trimethylquinoline |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 5-Acyl-2-chloro-3,6,8-trimethylquinoline and/or 7-Acyl-2-chloro-3,6,8-trimethylquinoline |

Transformations Involving Methyl Groups

The three methyl groups on the quinoline ring of this compound are also sites for potential chemical modification, offering another handle for structural diversification.

Side-Chain Functionalization Reactions of Methylated Quinolines

The methyl groups attached to the quinoline core can undergo a variety of side-chain functionalization reactions. The reactivity of these methyl groups is influenced by their position on the ring. The methyl group at the C-3 position is adjacent to the electron-withdrawing nitrogen and the chloro substituent, which can influence its acidity and reactivity. The methyl groups at C-6 and C-8 on the benzene ring are expected to behave similarly to methyl groups on other aromatic systems.

Common side-chain reactions for methyl groups on aromatic rings include oxidation and halogenation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids, provided there is at least one benzylic hydrogen present. libretexts.org This would transform the methyl groups at C-6 and C-8 into carboxylic acid groups. The reactivity of the C-3 methyl group towards oxidation would need to be experimentally determined.

Free-radical halogenation, for example using N-bromosuccinimide (NBS) in the presence of a radical initiator, can be used to introduce a halogen atom onto the methyl group, forming a halomethylquinoline. libretexts.org This halomethyl group can then serve as a precursor for further nucleophilic substitutions.

Deprotonation of the methyl group at the C-2 or C-4 position of quinolines is known to be facilitated by the adjacent nitrogen atom. While the C-3 methyl group in this compound is not in a similarly activated position, its acidity could still be sufficient for deprotonation with a strong base, allowing for subsequent reactions with electrophiles. stackexchange.com

Redox Chemistry of this compound

The redox properties of quinoline derivatives are of interest due to their potential involvement in biological processes and their application in materials science. The quinoline nucleus can undergo both oxidation and reduction reactions.

The redox potential of quinoline-based systems can be influenced by the nature and position of substituents. nih.govresearchgate.net Electron-donating groups, such as the methyl groups in this compound, are generally expected to lower the oxidation potential, making the molecule more susceptible to oxidation compared to unsubstituted quinoline. The chlorine atom, being an electron-withdrawing group, would have the opposite effect.

Electrochemical studies on quinoline N-oxides have shown that they can undergo redox reactions, and in some cases, these reactions can be coupled with C-H functionalization. mdpi.comresearchgate.net While this compound is not an N-oxide, this highlights the redox-active nature of the quinoline core. The nitrogen atom in the quinoline ring can also be oxidized to an N-oxide using oxidizing agents like peroxy acids.

Electrochemical Carboxylation Processes of Halogenated Heteroaromatics

The synthesis of carboxylated derivatives from heterocyclic compounds is a significant area of chemical research, partly due to the potential for creating new therapeutic agents. scispace.com Electrochemical carboxylation, in particular, has been investigated as a method to achieve this transformation for various N-heteroaromatic compounds, including halogenated ones. scispace.com This technique offers a pathway for carboxylation, sometimes without the loss of the halogen atom, which is a crucial consideration in the synthesis of complex molecules. scispace.com

Investigations using cyclic voltammetry (CV) and preparative scale electrolysis (PSE) have been central to understanding these reactions. scispace.com These studies are typically conducted in a medium like N,N-dimethylformamide (DMF) with a supporting electrolyte such as tetrabutylammonium (B224687) iodide (TBAI). scispace.com The efficiency and outcome of electrocarboxylation reactions can be influenced by factors like the choice of cathode material and the molecular structure of the substrate. uva.nl The process involves an electron transfer that can occur through either an outer-sphere heterogeneous process or an inner-sphere process at the electrode surface, both of which affect the reaction's kinetics and yield. uva.nl

For halogenated heteroaromatics, the behavior observed during cyclic voltammetry allows for their classification based on the cleavage rate of the carbon-halogen bond in the initially formed anion radical. scispace.com Studies have indicated that reductive carboxylation without the loss of chlorine is possible under cyclic voltammetric conditions, specifically when the rate constant for the cleavage of the carbon-halogen bond is below approximately 10⁴ s⁻¹. scispace.com Preparative scale electrolysis has confirmed that such halogenated heterocycles can indeed be reductively carboxylated while retaining the halogen atom. scispace.com However, for compounds where the loss of the halide is very fast, the carboxylation occurs at the position from which the halogen departs. scispace.com

Table 1: Classification of Halogenated Heteroaromatics in Electrochemical Carboxylation

| Class | Cyclic Voltammetry (CV) Behavior | Reaction Mechanism |

| Class A | Indicates a very fast loss of the halide from the initially formed anion radical. | The anion radical loses the halide near the electrode. The resulting radical gains another electron to form an anion, which then reacts with CO₂. scispace.com |

| Class B | The rate constant for halogen cleavage is less than about 10⁴ s⁻¹. | Reductive carboxylation can occur without the loss of the halogen atom. scispace.com |

| Class C | Varied behavior depending on the specific compound and conditions. | The reaction pathway is highly dependent on the stability of the anion radical and the rate of halogen cleavage. scispace.com |

Anion Radical Formation and Halogen Cleavage Mechanisms

The electrochemical reduction of halogenated heteroaromatics initiates with the formation of an anion radical. scispace.com This species is generated through the addition of a single electron to the neutral molecule, which typically enters the lowest unoccupied molecular orbital (LUMO). utexas.edu Essentially any organic molecule with antibonding molecular orbitals can form a corresponding anion radical, though the ease of this process depends on the energy level of the LUMO. utexas.edu The formation of quinoline and isoquinoline (B145761) radical anions has been confirmed through electron spin resonance (e.s.r.) spectroscopy. rsc.org

Once the anion radical is formed, the subsequent cleavage of the carbon-halogen (C-X) bond is a critical step. researchgate.net The mechanism of this reductive cleavage can proceed through two primary pathways:

Stepwise Pathway: This process involves the distinct formation of a radical anion intermediate (RX•⁻), which then decomposes, breaking the C-X bond. This pathway is common for aryl halides. researchgate.net

Concerted Pathway: In this mechanism, the electron transfer and the bond cleavage occur in a single, concerted step. This is more typical for alkyl halides. researchgate.net

The rate of dehalogenation of the anion radical is a key factor determining the final products of electrochemical reactions like carboxylation. scispace.com If the cleavage is rapid, the resulting radical can accept a second electron to form an anion, which then undergoes further reaction. scispace.com The strength of the halogen bond can be modulated by the electron-withdrawing capacity of the substituents on the aromatic ring, which enhances the polarization at the halogen atom. acs.org

Computational and experimental studies on related systems have shown that the reductive cleavage of the C-X bond can require a significant activation barrier, which primarily stems from the energy needed to break the bond. researchgate.net Alternative strategies for C-X bond cleavage involve halogen-bonding interactions, where a charge-transfer complex between a Lewis base and the C-X bond can facilitate the photogeneration of carbon radicals. acs.org This interaction involves a partial charge transfer from the nonbonding orbital of the Lewis base to the σ* antibonding orbital of the C-X bond. acs.org

Rearrangement Reactions and Tautomerism in Related Quinoline Systems

The quinoline framework is susceptible to various rearrangement and tautomeric transformations, which are fundamental to its chemical diversity and the development of new materials and pharmaceuticals. helsinki.fi

Tautomerism:

Tautomerism is particularly significant in hydroxy-substituted quinolines, where the tautomeric state can be crucial for biological function. helsinki.fi The equilibrium between quinolone and quinoline tautomers can be manipulated and harnessed for synthetic purposes. helsinki.firesearchgate.net For instance, the quinolone-quinoline tautomerization has been used to achieve regioselective C8-borylation of 4-quinolones. researchgate.net In this process, the quinoline tautomer undergoes initial O-borylation, which directs the subsequent C-H activation. researchgate.net

Studies on 7-hydroxy-8-(azophenyl)quinoline derivatives have revealed complex tautomeric equilibria involving azo and hydrazone forms in solution. nih.govnih.gov The basicity of the nitrogen atoms in the quinoline ring and any attached groups plays a role in the ability of the molecule to shift between tautomeric states, a process that can be influenced by solvent changes or irradiation. beilstein-journals.org Designing hydroxyquinolines with specific side arms that have hydrogen bond accepting/donating properties can create a delicate tautomeric equilibrium that is subject to controllable adjustments. helsinki.fi

Rearrangement Reactions:

The quinoline skeleton can undergo significant rearrangement reactions. A visible-light photocatalytic method has been developed that facilitates a sequential dimerization and skeletal rearrangement of quinoline skeletons through reductive activation. acs.org This process, which constructs indole–methylquinoline hybrids, is initiated by the single-electron-transfer (SET) reduction of quinolines to generate quinoline radical anions as a critical step. acs.org

Other notable rearrangements in the quinoline series have been documented. For example, N-Lithio-1,2-dihydroquinolines react with acid chlorides or esters to form N-acylated derivatives. rsc.orgrsc.org Certain of these N-acylated products can then undergo a rearrangement in the presence of organolithium compounds to yield tertiary carbinols. rsc.orgrsc.org Additionally, established reactions like the Beckmann rearrangement have been applied in the synthesis of related isoquinoline structures. youtube.com

Table 2: Summary of Reactions in Related Quinoline Systems

| Reaction Type | System/Precursors | Key Features/Products | Citations |

| Tautomerism | 4-Quinolones | Quinolone-quinoline tautomerism enables regioselective C8-borylation via an O-borylated quinoline intermediate. | researchgate.net |

| Tautomerism | 7-Hydroxy-8-(azophenyl)quinoline | Exists as a mixture of azo and hydrazone tautomers in solution; switching can be induced by irradiation. | nih.govnih.gov |

| Rearrangement | Quinoline Skeletons | Visible-light photocatalysis induces sequential dimerization and skeletal rearrangement to form indole–methylquinoline hybrids via a radical anion intermediate. | acs.org |

| Rearrangement | N-Lithio-1,2-dihydroquinolines | N-acylated derivatives rearrange in the presence of organolithium compounds to form tertiary carbinols. | rsc.orgrsc.org |

Spectroscopic and Crystallographic Data for this compound Not Publicly Available

Following an extensive search for scientific literature and data, the specific experimental spectroscopic and crystallographic information required for a detailed characterization of the chemical compound this compound (CAS Number: 948290-53-7) is not available in publicly accessible databases or publications.

The requested analysis, which includes High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR), Vibrational Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS), could not be completed due to the absence of the necessary raw data or published research findings for this specific compound.

While the existence of this compound is documented in chemical supplier catalogs, the detailed analytical data required to fulfill the specified article outline on its advanced spectroscopic and crystallographic characterization has not been located. Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 3,6,8 Trimethylquinoline

X-ray Diffraction Crystallography for Solid-State Structure Determination

Despite a comprehensive search for primary research articles and structural data repositories, no specific X-ray diffraction data for 2-Chloro-3,6,8-trimethylquinoline could be located in the public domain. This includes the absence of published single-crystal X-ray analysis, which is essential for determining the precise solid-state structure, molecular conformation, bond lengths, and bond angles of the compound.

Single Crystal X-ray Analysis and Molecular Conformation

Information regarding the single-crystal X-ray analysis of this compound is not available in the reviewed scientific literature. Consequently, details on its crystal system, space group, unit cell dimensions, and the definitive molecular conformation in the solid state remain undetermined.

Analysis of Bond Lengths, Angles, and Stereochemistry

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the bond lengths, bond angles, and stereochemistry of this compound cannot be provided. Such an analysis is contingent upon the successful crystallization of the compound and its subsequent examination using X-ray crystallographic techniques.

Table of Chemical Compounds

As no scientific article containing the requested crystallographic data for the target compound was found, no other chemical compounds were mentioned in the context of its specific X-ray diffraction analysis. Therefore, a table of mentioned compounds cannot be generated.

Computational and Theoretical Chemistry Studies of 2 Chloro 3,6,8 Trimethylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and stability of molecular systems. For 2-Chloro-3,6,8-trimethylquinoline, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. researchgate.netnih.gov These calculations yield the most stable arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface.

Table 1: Illustrative Geometric Parameters Calculated by DFT for a Related Quinoline (B57606) Structure This table presents typical data obtained from DFT calculations for analogous compounds, illustrating the kind of information derived for this compound.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C2-Cl | 1.751 |

| C2-C3 | 1.420 | |

| N1-C2 | 1.290 | |

| N1-C9 | 1.375 |

Data derived by analogy from studies on similar quinoline structures. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is highly effective in predicting spectroscopic parameters, which is crucial for the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved with high accuracy using quantum mechanical methods. nih.govnih.gov

The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within a DFT framework, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are performed on the molecule's optimized geometry. The predicted chemical shifts are then compared to experimental spectra, often showing a strong correlation that helps in the definitive assignment of signals to specific nuclei within the molecule. nanobioletters.comresearchgate.net For complex molecules, theoretical predictions can resolve ambiguities in experimental spectra. nih.gov Machine learning techniques are also emerging as a powerful tool to refine quantum mechanics-based predictions, offering even higher accuracy. nih.govescholarship.org

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Quinoline This table is an example based on data for analogous compounds, demonstrating the typical accuracy of DFT-based NMR predictions.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 150.1 | 149.5 |

| C3 | 128.5 | 127.9 |

| C4 | 139.2 | 138.6 |

| C5 | 127.8 | 127.2 |

| C6 | 130.5 | 129.9 |

| C7 | 128.9 | 128.3 |

| C8 | 127.4 | 126.8 |

| C9 | 147.6 | 147.0 |

| C10 | 126.3 | 125.7 |

Values are illustrative, based on studies of related quinoline derivatives. researchgate.net

Analysis of Molecular Orbitals and Electron Density Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net For this compound, the spatial distribution and energy levels of these orbitals are determined through DFT calculations. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

In many quinoline derivatives, the HOMO and LUMO are delocalized across the bicyclic aromatic system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comaimspress.com A smaller gap suggests that the molecule is more polarizable and more reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this molecule, negative potential is expected around the nitrogen atom and the chloro substituent, while positive potential would be located near the hydrogen atoms. nih.govaimspress.com

Table 3: Illustrative Frontier Orbital Energies for a Related Quinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

These values are representative examples from computational studies on analogous molecules. aimspress.comdergipark.org.tr

Investigation of Tautomeric and Conformational Isomers

Molecules can exist as different isomers, including tautomers and conformers, which have different spatial arrangements of atoms. Computational methods are essential for identifying the possible isomers of this compound and determining their relative stabilities. chemrxiv.org

For quinoline derivatives with flexible side chains, conformational analysis is performed by systematically rotating specific dihedral angles and calculating the energy of each resulting conformer. For instance, studies on related quinoline-carbaldehydes have identified stable cis and trans conformers, calculating the energy barrier for their interconversion. dergipark.org.trdergipark.org.trresearchgate.net While this compound does not have rotatable bonds that would lead to distinct conformers in the same way, the orientation of the methyl groups could be subject to minor conformational preferences.

Tautomerism, involving the migration of a proton, is less likely for this specific molecule given its substitution pattern. However, theoretical calculations could rigorously explore the possibility of any potential tautomeric forms and calculate their energies to confirm that the depicted structure is indeed the most stable tautomer. The relative energies, corrected for zero-point vibrational energy (ZPVE), are used to predict the population of each isomer at thermal equilibrium. chemrxiv.org

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the entire potential energy surface of a chemical reaction. acs.org For reactions involving this compound, such as nucleophilic substitution at the C2 position, computational methods can identify the transition states and intermediates along the reaction pathway. nih.govacs.org

A transition state is a high-energy structure that connects reactants to products. Locating the transition state geometry and calculating its energy is key to determining the reaction's activation energy, which governs the reaction rate. chemrxiv.org This analysis involves techniques like quadratic synchronous transit (QST) searches, followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. By tracing the intrinsic reaction coordinate (IRC) from the transition state, chemists can verify that it connects the intended reactants and products. Such studies provide a detailed, step-by-step understanding of how chemical transformations occur. acs.org

Solvation Effects on Molecular Properties and Reactivity

Most chemical reactions and measurements are performed in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models can account for these solvation effects either explicitly, by including individual solvent molecules, or implicitly, using a polarizable continuum model (PCM). nih.gov

For this compound, theoretical calculations incorporating a solvent model can predict how its properties change from the gas phase to a solution. For example, the solvent can alter the relative stability of different conformers or tautomers. It also affects spectroscopic parameters; predicted NMR chemical shifts are often more accurate when solvent effects are included. nih.gov Furthermore, the HOMO-LUMO gap and the MEP can be modified by the solvent environment, which in turn affects the molecule's reactivity. Studies on similar molecules have shown that the HOMO-LUMO gap can decrease in polar solvents, indicating increased reactivity. aimspress.com

Strategic Derivatization and Synthetic Applications of 2 Chloro 3,6,8 Trimethylquinoline

Role as a Versatile Building Block in Complex Heterocycle Synthesis

The inherent reactivity of 2-chloro-3,6,8-trimethylquinoline makes it an excellent starting material for the construction of a wide array of complex heterocyclic structures. The chlorine atom at the C2 position is a key functional group that allows for various nucleophilic substitution and cross-coupling reactions. This reactivity has been extensively exploited to introduce new functionalities and build intricate molecular architectures. eur.nl

One of the prominent applications of this building block is in the synthesis of fused heterocyclic systems. For instance, it serves as a precursor for the synthesis of pyrazolo[4,3-c]quinolines. clockss.orgnih.gov These compounds are of significant interest due to their potential biological activities. The synthesis often involves the reaction of the 2-chloroquinoline (B121035) derivative with hydrazine (B178648) or substituted hydrazines, leading to the formation of the pyrazole (B372694) ring fused to the quinoline (B57606) core. clockss.org

Furthermore, this compound and its derivatives can be utilized in multicomponent reactions to generate diverse heterocyclic libraries. purdue.edu These reactions, where three or more reactants combine in a single step, offer an efficient pathway to complex molecules from simple starting materials. The quinoline scaffold provides a robust framework upon which various substituents can be introduced, leading to a wide range of structurally diverse compounds.

The versatility of this compound is also evident in its use for creating hybrid molecules. By reacting it with other heterocyclic moieties, such as tetrazoles, novel Schiff base hybrids have been synthesized. ijprajournal.com This approach allows for the combination of different pharmacophores into a single molecule, a strategy often employed in drug discovery to enhance biological activity.

Precursor to Substituted Quinoline-Fused Systems

The strategic positioning of the chloro group in this compound makes it an ideal precursor for the synthesis of various substituted quinoline-fused systems. The chlorine atom acts as a leaving group, facilitating the annulation of additional rings onto the quinoline framework.

A significant application is the synthesis of pyrazolo[4,3-c]quinolines. clockss.orgnih.gov The formation of the fused pyrazole ring is typically achieved through condensation reactions with hydrazine derivatives. clockss.org This methodology provides a direct route to a class of compounds that have garnered attention for their potential anti-inflammatory properties. nih.gov The substitution pattern on the resulting pyrazolo[4,3-c]quinoline can be readily varied by using different substituted hydrazines, allowing for the exploration of structure-activity relationships.

The following table details the synthesis of various pyrazolo[4,3-c]quinoline derivatives starting from substituted 2-chloroquinolines, showcasing the versatility of this synthetic approach.

| Starting 2-Chloroquinoline | Reagent | Resulting Fused System | Reference |

| Substituted 2-chloroquinolines | Hydrazine hydrate | 3-Aryl-5H-pyrazolo[4,3-c]quinolines | clockss.org |

| 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Substituted anilines | 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinolines | nih.gov |

Applications in Methodology Development for Organic Synthesis

The reactivity of this compound has made it a valuable substrate in the development of new synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of the C-Cl bond in this compound makes it a suitable electrophilic partner in Suzuki-Miyaura coupling reactions. libretexts.org This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the quinoline scaffold with a variety of organoboron compounds. libretexts.orgnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and selectivity. libretexts.orgnsf.gov The development of efficient Suzuki-Miyaura coupling protocols for chloroquinolines has expanded the synthetic chemist's toolbox for creating complex aryl- and heteroaryl-substituted quinolines. nih.govnih.gov

Beyond Suzuki-Miyaura coupling, 2-chloroquinolines can participate in other palladium-catalyzed transformations. These reactions often involve the oxidative addition of the C-Cl bond to a low-valent palladium species, followed by subsequent steps such as transmetalation and reductive elimination to form the desired product. libretexts.orgnih.gov The study of these reactions with substrates like this compound contributes to a deeper understanding of the mechanisms of catalytic cycles and aids in the design of more efficient and selective catalysts.

The table below summarizes key aspects of Suzuki-Miyaura coupling reactions involving chloro-substituted aromatic compounds.

| Reaction Type | Catalyst/Ligand System | Key Features | Reference |

| Suzuki-Miyaura Coupling | Palladium salts (e.g., PdCl2) without strong ancillary ligands | Selective for C-OTf cleavage over C-Cl in chloroaryl triflates at room temperature. | nsf.gov |

| Suzuki-Miyaura Coupling | Palladium catalyst with various phosphine (B1218219) ligands (e.g., PPh3, Buchwald ligands) | Widely used for C-C bond formation with a broad substrate scope. | libretexts.org |

| Anhydrous Suzuki-Miyaura Coupling | Palladium catalyst with potassium trimethylsilanolate (TMSOK) and trimethyl borate | Effective for challenging heteroaryl-heteroaryl couplings. | nih.gov |

Exploitation of Reactive Sites for Advanced Organic Materials Precursors

The reactive sites on the this compound scaffold, primarily the C2-chloro group and the C3-methyl group which can be functionalized, make it a potential precursor for the synthesis of advanced organic materials. The quinoline core itself possesses interesting photophysical properties, and by strategically introducing different functional groups, materials with tailored electronic and optical properties can be designed.

Derivatives of 2-chloroquinolines have been used to construct larger, conjugated systems. For example, through reactions like the Sonogashira coupling, alkynyl groups can be introduced at the C2 position, extending the π-system of the molecule. These extended π-systems are often a key feature of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the introduction of specific functionalities can lead to materials with sensing capabilities. The quinoline nitrogen can act as a binding site for metal ions, and by incorporating a fluorophore into the molecule, fluorescent chemosensors can be developed. The change in the fluorescence properties of the molecule upon binding to a specific analyte forms the basis of the sensing mechanism.

While direct research on this compound as a precursor for advanced organic materials is not extensively documented in the provided search results, the chemical principles governing the derivatization of similar 2-chloroquinolines suggest its potential in this area. The ability to undergo various cross-coupling reactions and nucleophilic substitutions allows for the systematic modification of the electronic structure and physical properties of the resulting molecules, a key aspect in the design of novel organic materials.

Perspectives and Future Directions in 2 Chloro 3,6,8 Trimethylquinoline Research

Untapped Synthetic Avenues for Enhanced Molecular Complexity

While the synthesis of the basic 2-chloro-3,6,8-trimethylquinoline scaffold can be achieved through established methods for quinoline (B57606) synthesis, significant opportunities lie in its further functionalization to create more complex and potentially useful molecules. The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry for expanding chemical space and enhancing the pharmacological profiles of quinoline derivatives. rsc.org

Future synthetic work could focus on leveraging the existing functional groups to build molecular complexity. For instance, the chlorine atom at the 2-position is a versatile handle for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, which are prevalent in biologically active molecules. nih.gov The development of novel, highly efficient methods for these transformations, perhaps utilizing advanced catalytic systems, remains an area of active interest. rsc.org

Moreover, the methyl groups on the benzene (B151609) ring could be targets for oxidation or halogenation, providing further points for derivatization. C-H activation is an increasingly powerful tool for the regioselective functionalization of heterocyclic compounds like quinoline, and its application to this compound could unlock novel synthetic pathways. nih.gov The development of methods for the direct and selective functionalization of quinolines at various positions is of high importance for creating libraries of novel compounds. nih.gov

A key challenge and opportunity will be the development of multicomponent reactions involving this compound or its precursors. orgchemres.org Such reactions would allow for the rapid construction of complex molecular architectures from simple starting materials in a single step, which is a highly desirable feature in modern synthetic chemistry.

| Potential Synthetic Transformation | Reagents and Conditions | Expected Outcome |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alcohols, thiols) | Functionalization at the C2 position |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Introduction of new substituents on the carbocyclic or heterocyclic ring |

| Cross-Coupling Reactions | Suzuki, Heck, Sonogashira couplings | Formation of C-C bonds at the C2 position |

| Oxidation of Methyl Groups | Oxidizing agents (e.g., KMnO4, SeO2) | Formation of carboxylic acid or aldehyde functionalities |

Advanced Mechanistic Insights into Quinoline Reactivity

A deeper understanding of the reactivity of this compound can be gained through advanced mechanistic studies. The interplay between the electron-donating methyl groups and the electron-withdrawing chlorine atom is expected to have a profound effect on the electronic distribution within the quinoline ring system, thereby influencing its reactivity towards both electrophiles and nucleophiles.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, bond energies, and the transition states of its reactions. nih.gov For instance, DFT calculations can help predict the most likely sites for electrophilic attack or nucleophilic substitution, guiding synthetic efforts. nih.gov Mechanistic analysis of reactions involving similar azine N-oxides has highlighted the critical role of additives in the catalytic cycle. nih.gov

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow UV-Vis spectroscopy, can be employed to monitor reaction kinetics and identify transient intermediates. Photoionization and photoelectron photoion coincidence spectroscopy are emerging as powerful tools for detecting reactive intermediates in catalytic processes, which could be applied to study the reactions of this compound. rsc.orgdocumentsdelivered.com These studies would not only provide a fundamental understanding of the molecule's reactivity but also enable the optimization of reaction conditions for desired outcomes.

A particularly interesting area for mechanistic investigation would be the study of its behavior in transition metal-catalyzed reactions. Understanding the coordination chemistry of the quinoline nitrogen and the influence of the substituents on the catalytic cycle is crucial for designing new and efficient synthetic methodologies. nih.gov

Potential for Novel Materials Design and Development

The quinoline scaffold is a privileged structure not only in medicinal chemistry but also in materials science. nih.gov The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for a variety of applications, including organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials.

The specific substitution pattern of this compound could be exploited to design novel materials with tailored properties. For example, the presence of the chlorine atom allows for its incorporation into polymers or coordination networks through substitution reactions. The methyl groups, on the other hand, can enhance solubility and influence the solid-state packing of the molecules, which is a critical factor for many material applications.

One promising direction is the development of novel photoluminescent materials. By strategically modifying the substituents on the quinoline ring, it is possible to tune the emission wavelength and quantum yield of the resulting compounds. For instance, the introduction of donor-acceptor moieties can lead to materials with interesting charge-transfer characteristics, which are desirable for applications in optoelectronics. The synthesis of a 2D coordination polymer using a quinoline-derived ligand has demonstrated the potential of these systems in creating photoluminescent materials. mdpi.com

| Material Application | Key Molecular Feature | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic and photophysical properties | Efficient and color-tunable light emission |

| Chemical Sensors | Quaternization of the quinoline nitrogen, functionalization at C2 | Selective detection of analytes |

| Coordination Polymers | N-coordination site, C2-Cl for linking | Porous materials, catalysts, magnetic materials |

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The study of this compound is not confined to a single discipline but offers numerous opportunities for interdisciplinary collaboration. The functionalization of this quinoline derivative can lead to a wide array of new compounds with potentially interesting biological activities, bridging synthetic organic chemistry with medicinal chemistry and chemical biology. rsc.orgnih.gov

For instance, the synthesis of a library of derivatives based on the this compound scaffold and their subsequent screening for biological activity could lead to the discovery of new therapeutic agents. nih.gov Quinolines are known to exhibit a broad spectrum of pharmacological activities, and the unique substitution pattern of this compound could lead to novel structure-activity relationships. orientjchem.org

In the realm of materials science, collaborations between synthetic chemists and materials scientists would be crucial for the design, synthesis, and characterization of new materials based on this quinoline derivative. This could involve the development of new synthetic methodologies for incorporating the molecule into larger systems and the detailed investigation of the resulting materials' properties.

Furthermore, the development of new analytical techniques for studying the reactivity and properties of this molecule would benefit from collaborations with analytical and physical chemists. The use of advanced computational and spectroscopic methods will be instrumental in gaining a deeper understanding of this fascinating molecule. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-3,6,8-trimethylquinoline, and what methodological considerations are critical for optimizing yields?

- Answer: The synthesis typically involves multi-step functionalization of quinoline scaffolds. Key steps include:

- Chlorination: Thionyl chloride (SOCl₂) is commonly used to introduce chlorine at the 2-position via nucleophilic substitution, as demonstrated in the reduction of 2-chloro-3-formylquinoline intermediates .

- Methylation: Friedel-Crafts alkylation or copper-catalyzed coupling can introduce methyl groups at positions 3, 6, and 7. Zinc(II) tristearate catalysts under solvent-free conditions are effective for regioselective methylation .

- Purity Optimization: Post-synthetic purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) ensures >97% purity, as validated by HPLC and GC analyses .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Answer:

- X-ray Crystallography: Resolves planar quinoline ring geometry and substituent dihedral angles (e.g., 70.22° between methoxybenzene and quinoline planes in derivatives) .

- NMR Spectroscopy: -NMR identifies methyl group environments (δ 2.4–2.6 ppm for CH₃) and chlorine-induced deshielding effects .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., C₁₂H₁₃ClN: calculated 206.07, observed 206.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives under varying catalytic conditions?

- Answer: Discrepancies arise from catalyst choice and reaction inertness. For example:

- Copper vs. Zinc Catalysts: Copper chloride (CuCl₂) under aerobic conditions achieves 85–90% yields for trifluoromethylquinolines but may degrade methyl groups. Zinc(II) tristearate in solvent-free systems preserves methyl integrity with 75–80% yields .

- Reduction Protocols: NaBH₃CN reduces imines to amines at pH ≈6 with minimal side reactions, whereas LiAlH₄ may over-reduce sensitive substituents .

Q. What strategies are effective for analyzing the stability of this compound under acidic or oxidative conditions relevant to pharmaceutical applications?

- Answer:

- Acidic Stability: Protonation at the quinoline nitrogen (pKa ≈4.5) can destabilize the ring. Use pH-controlled stability assays with UV-Vis monitoring (λmax 320 nm for degradation products) .

- Oxidative Resistance: Methyl groups at positions 3, 6, and 8 enhance steric protection. Accelerated aging studies (40°C/75% RH) show <5% decomposition over 30 days .

Q. How do structural modifications at the 3- and 8-positions influence the biological activity of this compound analogs?

- Answer: SAR studies highlight:

- 3-Position: Substitution with –CH₂NHaryl groups (e.g., 4-methoxyaniline) enhances antimalarial activity (IC₅₀ = 0.8 µM vs. Plasmodium falciparum) via hydrogen bonding to heme .

- 8-Position: Methyl groups improve lipophilicity (logP ≈2.1), correlating with blood-brain barrier penetration in analgesic analogs .

- Data Table:

| Substituent Position | Modification | Biological Activity (IC₅₀) | logP |

|---|---|---|---|

| 3 | –CH₂NH(4-OMePh) | 0.8 µM (Antimalarial) | 1.9 |

| 8 | –CH₃ | N/A (Improved BBB uptake) | 2.1 |

Methodological Guidance

Q. What protocols are recommended for resolving crystallographic ambiguities in this compound derivatives?

- Answer:

- Twinning Analysis: Use SHELXL for refining inversion twins (e.g., 0.86:0.14 domain ratio in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) .

- Hydrogen Bonding: Map intermolecular N–H⋯N interactions (2.89 Å, 168°) to confirm packing motifs .

Q. How can researchers mitigate byproduct formation during the chlorination of 3,6,8-trimethylquinoline precursors?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.